molecular formula C16H11F2N3O2S B5807283 2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B5807283
M. Wt: 347.3 g/mol
InChI Key: ZWFQIQXWNNBYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential applications in various research fields. It has been found to exhibit antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for diabetes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It may also exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can induce DNA damage and inhibit DNA repair in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, the compound has been shown to reduce blood glucose levels in diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its potential as a multi-targeted agent for cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the compound could be modified to improve its pharmacokinetic properties and reduce toxicity.

Synthesis Methods

The synthesis of 2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 4-fluoroaniline with 2-fluorobenzoic acid to form 4-fluoro-2-(2-fluorophenyl)aniline. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring, followed by reaction with acetic anhydride to form the final product.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2S/c17-10-5-7-11(8-6-10)23-9-14(22)19-16-21-20-15(24-16)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFQIQXWNNBYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

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